The synthesis of 2-(4,4-dimethylcyclohexyl)ethan-1-ol can be achieved through several methods:
These synthetic routes utilize standard organic chemistry techniques and require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
The molecular structure of 2-(4,4-dimethylcyclohexyl)ethan-1-ol can be described as follows:
This compound exhibits a clear, colorless appearance with a viscous liquid form at room temperature .
2-(4,4-Dimethylcyclohexyl)ethan-1-ol participates in various chemical reactions typical for alcohols:
These reactions are significant in organic synthesis and can be utilized for further functionalization of the compound .
The mechanism of action for 2-(4,4-dimethylcyclohexyl)ethan-1-ol primarily relates to its role as a nootropic agent. Although detailed mechanisms specific to this compound are still under investigation, general insights include:
Further research is necessary to elucidate specific pathways and interactions within biological systems .
The physical and chemical properties of 2-(4,4-dimethylcyclohexyl)ethan-1-ol are critical for understanding its behavior in various applications:
These properties indicate that the compound can be handled safely in laboratory settings while providing versatility for various applications .
The applications of 2-(4,4-dimethylcyclohexyl)ethan-1-ol span several scientific domains:
Research continues into its implications within these fields, highlighting its significance as a subject of study in both academic and industrial contexts .
The stereoselective synthesis of 2-(4,4-dimethylcyclohexyl)ethan-1-ol (Chemical Formula: C₁₀H₂₀O; Molecular Weight: 156.27 g/mol) exploits the inherent chirality of its cyclohexyl ring system. The compound exists as multiple stereoisomers due to the substituents on the cyclohexane ring, with the 4,4-dimethyl group imposing significant conformational constraints. Industrial syntheses typically yield racemic mixtures through hydrogenation of 2-(4,4-dimethylcyclohexylidene)acetaldehyde precursors using heterogeneous catalysts like Pd/C or Raney nickel under moderate pressures (20–50 bar) and temperatures (80–120°C). Post-synthesis, diastereomeric separation is achieved via preparative chromatography or crystallization, though resolution efficiency remains moderate (65–75% diastereomeric excess) [10].
The stereochemical configuration profoundly influences physical properties and odor profiles. For instance, the cis-isomer exhibits a lower boiling point (estimated 245–250°C) and higher vapor pressure than the trans-isomer due to reduced molecular symmetry. Odor threshold differences are equally significant: the cis-isomer demonstrates a "green, floral" character at concentrations >10 ppb, while the trans-isomer requires >50 ppb for sensory detection [10]. These variations necessitate precise stereocontrol for fragrance applications, where isomer ratios determine olfactory quality.
Table 1: Properties of 2-(4,4-Dimethylcyclohexyl)ethan-1-ol Stereoisomers
Isomer | Boiling Point (°C) | Odor Threshold (ppb) | Odor Profile |
---|---|---|---|
cis | 245–250 | >10 | Green, floral, impactful |
trans | 255–260 | >50 | Woody, subdued |
Asymmetric synthesis of enantiomerically enriched 2-(4,4-dimethylcyclohexyl)ethan-1-ol leverages both enzymatic and transition-metal catalysis. Ketone precursors like 2-(4,4-dimethylcyclohexylidene)acetaldehyde undergo enantioselective reduction using NADP-dependent alcohol dehydrogenases (e.g., Lactobacillus kefir ADH), achieving 90–95% enantiomeric excess (ee) under aqueous conditions (pH 7.0, 30°C). Co-factor regeneration is enabled by glucose dehydrogenase, rendering the process atom-economical [9].
Alternatively, transition-metal catalysts employing Ru(II)-(S)-BINAP complexes facilitate hydrogen transfer reductions. Using 2-propanol as a hydrogen donor, these systems achieve 85–92% ee with turnover frequencies (TOF) of 500–800 h⁻¹. The reaction mechanism involves a six-membered pericyclic transition state where hydride transfer occurs concomitantly with ketone coordination to the Ru center. Notably, steric hindrance from the 4,4-dimethyl group reduces reaction rates by 30% compared to unsubstituted cyclohexyl analogs, necessitating extended reaction times (12–24 hours) [10].
Table 2: Catalytic Asymmetric Reduction Performance
Catalyst System | ee (%) | Reaction Time (h) | TOF (h⁻¹) |
---|---|---|---|
Lactobacillus kefir ADH | 90–95 | 6–8 | – |
Ru(II)-(S)-BINAP/2-propanol | 85–92 | 12–24 | 500–800 |
The nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 4,4-dimethylcyclohexanone constitutes a foundational route to 2-(4,4-dimethylcyclohexyl)ethan-1-ol. Kinetic studies reveal this reaction follows a concerted six-membered transition state where magnesium coordinates with the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by the ethyl group. This step is rate-determining, with activation energies of 45–50 kJ/mol in ethereal solvents [4].
Solvent effects markedly influence stereoselectivity. In tetrahydrofuran, chelation stabilizes the magnesium-ketone complex, promoting axial attack and yielding predominantly cis-alcohol (dr 1:3 cis:trans). Conversely, non-coordinating solvents like toluene favor equatorial approach due to reduced steric hindrance, inverting selectivity to trans-alcohol (dr 3:1 cis:trans). Side reactions include enolization (5–10%) when reaction temperatures exceed 0°C, necessitating cryocooling (−10°C) for optimal yields (>85%) [4] [9].
Advanced organometallic alternatives employ organocerium reagents (CeCl₃/EtLi), which exhibit diminished basicity and suppress enolization. These reagents maintain high nucleophilicity, enabling reactions at −78°C with <2% side products. The cerium variant proceeds via a closed transition state where the bulky Ce(III) ion sterically blocks the equatorial approach, enhancing cis-selectivity (dr 4:1) [9].
Continuous-flow microreactors overcome critical limitations in batch synthesis of 2-(4,4-dimethylcyclohexyl)ethan-1-ol, particularly for hazardous intermediates like Grignard reagents. In tubular flow reactors (inner diameter: 500–1000 µm), exothermic reactions (e.g., Grignard formation or reduction) achieve 10× higher heat transfer coefficients (5000 W/m²·K vs. 500 W/m²·K in batch) due to high surface-area-to-volume ratios. This enables precise temperature control (±0.5°C) during ethylmagnesium bromide addition to 4,4-dimethylcyclohexanone, suppressing enolization and improving yield by 12–15% [5] [8].
Residence time distribution (RTD) modeling optimizes throughput. For hydrogenation steps, computational fluid dynamics (CFD) simulations indicate that curved reactor geometries (Dean flow pattern) achieve mixing efficiencies (skewness s = 0.09) within 0.26 seconds at 17 mL/min flow rates. This allows kilogram-scale production (1–5 kg/day) using milliliter-scale reactors through extended operation. Integrated in situ Fourier-transform infrared (FTIR) spectroscopy monitors key functional groups (e.g., C=O at 1715 cm⁻¹, C-O at 1050 cm⁻¹), enabling real-time adjustment of stoichiometry and residence time to maintain >98% conversion [5] [8] [9].
Table 3: Continuous-Flow vs. Batch Reactor Performance
Parameter | Batch Reactor | Continuous-Flow Reactor | Improvement |
---|---|---|---|
Heat transfer coefficient | 500 W/m²·K | 5000 W/m²·K | 10× |
Temperature control | ±5°C | ±0.5°C | 10× |
Throughput | 0.1 kg/day | 5 kg/day | 50× |
Enolization byproducts | 5–10% | <1% | 5–10× reduction |
3D-printed reactors with customized architectures further intensify processes. For instance, static mixers printed via stereolithography (SLA) reduce axial dispersion, narrowing residence time distributions (σ²/τ² < 0.01) and ensuring uniform product quality. This modular approach facilitates catalyst immobilization (e.g., Pd on sintered TiO₂ monoliths), enabling integrated hydrogenation-transformation sequences without intermediate isolation [8] [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7